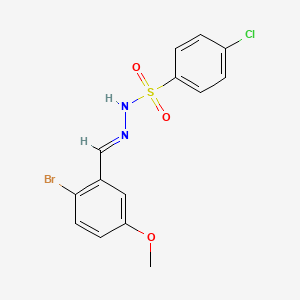![molecular formula C15H13BrFNO B5733979 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5733979.png)
2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives, including structures related to 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, involves multi-component reactions that allow for high yields and simplicity in separation processes. For example, a highly efficient green synthesis approach for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives employs three-component reactions of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, showcasing the synthetic versatility of related compounds (M. Sabbaghan & Zinatossadat Hossaini, 2012).
Molecular Structure Analysis
The crystal structures of related benzamide derivatives provide insight into the molecular arrangement and intermolecular interactions. For instance, the crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and its bromo and iodo analogs reveal significant variations in dihedral angles between benzene rings, highlighting the influence of halogen substitution on molecular conformation (P. A. Suchetan et al., 2016).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, leading to a wide range of chemical properties. For example, the synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives demonstrate the ability of these compounds to form stable metal complexes, which is indicative of their reactive nature and potential for forming diverse chemical structures (G. Binzet et al., 2009).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various domains. The synthesis, crystal structure, Hirshfeld, DFT, and anticancer study of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate provides a comprehensive analysis of physical properties, including crystallization behavior and intermolecular interactions, which are essential for understanding the compound's behavior in different environments (Vasantha Kumar et al., 2020).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives, such as reactivity, stability, and interaction with other compounds, are defined by their molecular structure. Investigations into intermolecular interactions in antipyrine-like derivatives provide insight into the chemical behavior of similar benzamide compounds, detailing how hydrogen bonding, π-interactions, and electrostatic energy contribute to their stability and reactivity (A. Saeed et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c16-14-4-2-1-3-13(14)15(19)18-10-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLSCPQWHSEHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(cycloheptylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5733899.png)
![methyl 4-({[(aminocarbonyl)thio]acetyl}amino)benzoate](/img/structure/B5733906.png)
![4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5733911.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B5733914.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5733943.png)
![2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B5733950.png)
![3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B5733963.png)


![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)

![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5733987.png)
